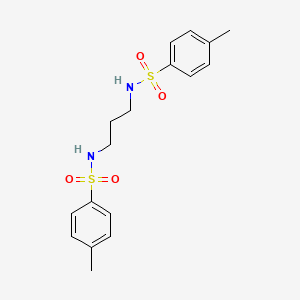

N,N'-Di-p-tosyl-1,3-diaminopropane

Description

Contextualizing N,N'-Di-p-tosyl-1,3-diaminopropane within Tosylamide Chemistry

This compound belongs to the broader class of tosylamides, which are compounds containing a sulfonamide group where the nitrogen atom is attached to a tosyl (p-toluenesulfonyl) group. The tosyl group is a well-established protecting group for amines in organic synthesis. Its electron-withdrawing nature decreases the nucleophilicity of the nitrogen atom, making it stable to a variety of reaction conditions. Furthermore, the acidic nature of the N-H proton in a tosylamide allows for deprotonation to generate a nucleophilic anion.

The synthesis of this compound typically involves the reaction of 1,3-diaminopropane (B46017) with two equivalents of p-toluenesulfonyl chloride in the presence of a base. This straightforward preparation makes it an accessible starting material for further synthetic transformations.

Foundational Principles Governing Diamine Scaffolds in Synthetic Methodologies

The 1,3-diamine scaffold is a recurring motif in many biologically active compounds and is a key component in the synthesis of various heterocyclic systems and coordination complexes. wikipedia.org The propane-1,3-diamine backbone provides a flexible yet defined spatial arrangement of the two nitrogen atoms, which is crucial for its role in chelation and as a structural element in larger molecules.

The reactivity of the diamine can be finely tuned by the nature of the substituents on the nitrogen atoms. In the case of this compound, the tosyl groups significantly influence its chemical behavior. The acidic protons on the sulfonamide nitrogens can be removed by a base, creating a dianion that can act as a bis-nucleophile in various reactions. This reactivity is central to its application in the synthesis of more complex structures.

For instance, the condensation of 1,3-diamines with aldehydes or ketones can lead to the formation of hexahydropyrimidines or bisimines, depending on the reaction conditions and the nature of the substituents. researchgate.net While specific research on the direct application of this compound in such condensations is not extensively documented in readily available literature, the underlying principles of 1,3-diamine chemistry suggest its potential as a precursor for novel heterocyclic frameworks.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₂N₂O₄S₂ | uni.luchemicalbook.com |

| Molecular Weight | 382.5 g/mol | chemicalbook.com |

| Melting Point | 150-152 °C | chemicalbook.com |

| CAS Number | 53364-99-1 | chemicalbook.com |

| IUPAC Name | N,N'-(propane-1,3-diyl)bis(4-methylbenzenesulfonamide) | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-[3-[(4-methylphenyl)sulfonylamino]propyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-14-4-8-16(9-5-14)24(20,21)18-12-3-13-19-25(22,23)17-10-6-15(2)7-11-17/h4-11,18-19H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLSMCROYRDLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCNS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395660 | |

| Record name | ST079535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53364-99-1 | |

| Record name | ST079535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53364-99-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Di P Tosyl 1,3 Diaminopropane and Its Analogs

Direct N-Tosyl Protection Strategies

The most straightforward method for preparing N,N'-Di-p-tosyl-1,3-diaminopropane involves the direct N-tosylation of 1,3-diaminopropane (B46017). This approach leverages the reactivity of the primary amine groups with an appropriate tosylating agent.

Conventional Reaction Conditions for this compound Formation

The classical method for the N-tosylation of amines is the Schotten-Baumann reaction, which is widely applied to the synthesis of this compound. In a typical procedure, 1,3-diaminopropane is treated with at least two equivalents of p-toluenesulfonyl chloride (TsCl). The reaction is conducted in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Commonly used bases include aqueous alkali hydroxides (like NaOH or KOH) or tertiary amines such as pyridine (B92270) or triethylamine (B128534) (Et₃N). Pyridine can often serve as both the base and the solvent. The reaction is typically performed in a suitable solvent like dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. The diamine is dissolved in the solvent with the base, and the tosyl chloride is added portionwise, often as a solution, to control the reaction's exothermicity.

A general representation of the reaction is as follows: H₂N(CH₂)₃NH₂ + 2 TsCl + Base → TsNH(CH₂)₃NHTs + Base·HCl

The primary challenge in this direct approach is controlling the degree of tosylation. Due to the high reactivity of the primary amines, the formation of the di-tosylated product is generally favored when a stoichiometric excess of tosyl chloride and base is used.

Optimized Reaction Parameters and Yield Considerations

Achieving high yields of the desired this compound while minimizing side products, such as mono-tosylated or over-alkylated species, requires careful control of reaction parameters. Key considerations for optimization include stoichiometry, temperature, and the choice of base and solvent.

To ensure complete di-tosylation, a slight excess of p-toluenesulfonyl chloride (e.g., 2.2 equivalents) is often employed. Maintaining a low temperature, typically by using an ice bath (0-5 °C) during the addition of TsCl, is crucial for managing the reaction rate and preventing undesired side reactions. The slow, dropwise addition of the tosylating agent helps to maintain control over the reaction. High yields, often exceeding 90%, have been reported under optimized conditions.

The following table outlines a typical set of optimized parameters for the synthesis.

| Parameter | Condition | Purpose |

| Diamine | 1,3-Diaminopropane (1.0 eq.) | Starting Material |

| Tosylating Agent | p-Toluenesulfonyl Chloride (2.1-2.2 eq.) | Ensures complete di-tosylation |

| Base | Pyridine or Triethylamine (excess) | HCl scavenger; can also be the solvent |

| Solvent | Dichloromethane (DCM) or Pyridine | Provides a medium for the reaction |

| Temperature | 0 °C to room temperature | Controls reaction rate, minimizes side products |

| Addition | Slow, dropwise addition of TsCl solution | Manages exothermic reaction |

| Work-up | Aqueous acid wash, extraction, recrystallization | Purification of the final product |

Multistep Synthetic Routes to this compound Derivatives

The synthesis of functionalized analogs of this compound often necessitates a multistep approach. This involves the initial preparation of a substituted 1,3-diaminopropane backbone, followed by the tosylation of the amino groups.

Preparation of Functionalized 1,3-Diaminopropane Precursors

A variety of methods exist for synthesizing 1,3-diaminopropane derivatives bearing additional functional groups. These precursors are the key to accessing a diverse range of final ditosyl compounds.

One common strategy is the synthesis of 1,3-diaminopropan-2-ols . These can be prepared from epichlorohydrin, which reacts with an amine in a ring-opening reaction. A more direct route involves the reaction of 1,3-dichloro-2-propanol (B29581) with ammonia (B1221849) in the presence of a fixed alkali. google.com

Another versatile method for creating substituted 1,3-diamines starts with the conjugate addition of an amine to an α,β-unsaturated carbonyl compound like acrolein. The resulting β-aminoaldehyde can then be further functionalized. For instance, reductive amination of this intermediate with a second amine can introduce different substituents on the nitrogen atoms and create a functionalized 1,3-diamine backbone ready for tosylation.

The industrial synthesis of the parent 1,3-diaminopropane itself proceeds via the amination of acrylonitrile (B1666552) to yield aminopropionitrile, which is subsequently hydrogenated. wikipedia.org This pathway can also be adapted to produce certain substituted diamines.

The table below summarizes methods for preparing functionalized 1,3-diaminopropane precursors.

| Precursor Type | Starting Materials | Brief Description |

| 1,3-Diaminopropan-2-ol | 1,3-Dichloro-2-propanol, Ammonia, NaOH | Reaction of the dichloropropanol (B8674427) with excess ammonia. google.com |

| Substituted 1,3-Diamines | Acrolein, Amines | Conjugate addition of an amine to acrolein, followed by reductive amination. |

| Chiral 1,3-Diamines | α,β-Unsaturated Esters, Chiral Lithium Amides | Aza-Michael addition of a chiral amide to an ester, followed by reduction. mdpi.com |

Subsequent Tosylation and Derivatization Approaches

Once the functionalized 1,3-diaminopropane precursor has been synthesized, the final step is the tosylation of the primary or secondary amine groups. The conventional tosylation conditions described in section 2.1.1 are generally applicable here. However, the presence of other functional groups, such as hydroxyls or esters, must be considered.

For example, when tosylating a 1,3-diaminopropan-2-ol precursor, the hydroxyl group at the C2 position is also susceptible to tosylation. This can lead to a tri-tosylated product. To achieve selective N-tosylation, the hydroxyl group may need to be protected using a suitable protecting group (e.g., a silyl (B83357) ether) before the N-tosylation step. Alternatively, carefully controlled reaction conditions, such as using exactly two equivalents of TsCl at low temperatures, may favor N-tosylation over O-tosylation, although mixtures of products are possible.

Derivatization can also occur after tosylation. The acidic N-H protons of the newly formed sulfonamide groups can be removed by a strong base, and the resulting anion can be alkylated or used in other carbon-carbon bond-forming reactions, providing further access to complex derivatives.

Green Chemistry and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have been applied to the synthesis of sulfonamides, including this compound and its analogs. These efforts focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One approach involves replacing traditional volatile and hazardous organic solvents. For example, methods for the tosylation of alcohols have been developed using eco-friendly solvent systems like NaOH-urea. chemicalbook.com Another green strategy focuses on the synthesis of the diamine precursors. An eco-friendly protocol for preparing N,N'-disubstituted diamines utilizes water as a solvent for the formation of di-Schiff bases, followed by a catalyst- and solvent-free reduction with sodium borohydride, offering high yields and a simple work-up. researchgate.net

The use of catalysts to improve reaction efficiency under milder conditions is another cornerstone of green synthesis. Kaolinite clay, an inexpensive and environmentally benign catalyst, has been used to mediate the synthesis of diamines in an aqueous medium with ultrasonic irradiation. nih.govresearchgate.net Furthermore, purification methods that avoid chromatography, such as simple extraction and precipitation, are being developed to reduce solvent usage and cost.

These sustainable approaches not only minimize the environmental impact but also often lead to more efficient and cost-effective synthetic routes.

Coordination Chemistry and Ligand Properties of N,n Di P Tosyl 1,3 Diaminopropane

Fundamental Principles of Diamine Ligand Design and Coordination

Substituents on the nitrogen atoms significantly influence the ligand's properties. These groups can modify the basicity of the nitrogen donors, introduce steric hindrance that affects the coordination geometry, and provide additional functional groups capable of secondary interactions, such as hydrogen bonding or further coordination. In the case of N,N'-Di-p-tosyl-1,3-diaminopropane, the p-toluenesulfonyl (tosyl) groups are expected to have a profound impact on its coordination behavior.

Chelation Characteristics and Ring Formation

The chelation of a ligand to a metal ion is a process where a multidentate ligand binds to a central metal ion at two or more points, forming a ring structure known as a metallacycle. The characteristics of this chelation are central to understanding the coordination chemistry of this compound.

Formation of Six-Membered Metallacycles with 1,3-Diaminopropane (B46017) Derivatives

The stability and geometry of these six-membered rings are influenced by the nature of the metal ion and the other ligands present in the coordination sphere. Research on various 1,3-diaminopropane derivatives has shown their ability to form stable complexes with a range of transition metals. researchgate.net

Influence of Tosyl Groups on Ligand Flexibility and Binding Modes

The presence of p-toluenesulfonyl (tosyl) groups on the nitrogen atoms of the 1,3-diaminopropane backbone significantly impacts the ligand's properties. The tosyl group is a strong electron-withdrawing group, which reduces the basicity of the nitrogen atoms. This decreased basicity can affect the strength of the coordinate bond to a metal ion.

Furthermore, the bulky nature of the tosyl groups introduces considerable steric hindrance around the nitrogen donors. This steric bulk can influence the coordination geometry and may favor the formation of specific isomers.

A crystallographic study of N,N'-(Propane-1,3-diyl)bis(p-toluenesulfonamide) itself, without a metal ion, reveals important conformational details. nih.gov The molecule possesses twofold symmetry with the central carbon atom of the propane (B168953) chain lying on a rotation axis. nih.gov The conformation of the N-C-C-C backbone is gauche. nih.gov The bond angle sum around the nitrogen atom is 341.7°, which is intermediate between that expected for sp2 (360°) and sp3 (328.5°) hybridization, suggesting a degree of planarization at the nitrogen center. nih.gov In the solid state, the molecules are linked by N-H---O hydrogen bonds, forming corrugated sheets. nih.gov This inherent conformational preference and the potential for intermolecular interactions are important considerations for its coordination behavior.

Formation and Characterization of Metal Complexes

While the coordination chemistry of 1,3-diaminopropane and its simpler derivatives is well-documented, detailed studies on the formation and characterization of metal complexes with this compound are less common in the literature. However, by examining related systems, we can infer potential coordination behaviors.

Transition Metal Complexes of this compound Analogs

Although specific research on mononuclear complexes of this compound is limited, studies on analogous systems provide valuable insights into the potential coordination modes. These analogs include complexes of 1,3-diaminopropane itself and derivatives with different N-substituents.

Mononuclear complexes feature a single metal center coordinated by one or more ligands. Research on derivatives of 1,3-diaminopropane has led to the synthesis and characterization of various mononuclear transition metal complexes.

For example, bulky 1,3-diamidopropane ligands have been used to prepare mononuclear complexes of group 2 metals. Reaction of a lithium diamidopropane with BeBr2(OEt2)2 resulted in the formation of a mononuclear beryllium complex. researchgate.net Similarly, mononuclear magnesium complexes with distorted tetrahedral geometries have been synthesized. researchgate.net

In another study, platinum(II) and palladium(II) complexes containing 1,3-diaminopropane and a 4-toluenesulfonyl-L-amino acid dianion were synthesized and characterized. journalcsij.com The crystal structure of one of these complexes, [Pt(1,3-dap)(TsvalNO)], confirmed a mononuclear structure where the 1,3-diaminopropane acts as a bidentate ligand, forming a six-membered chelate ring with the platinum center. journalcsij.com

These examples with analogous ligands suggest that this compound likely acts as a bidentate N,N'-donor, forming a six-membered metallacycle. The specific properties of the resulting mononuclear complexes, such as their geometry and stability, would be significantly modulated by the electronic and steric effects of the two tosyl groups.

Table 1: Crystallographic Data for N,N'-(Propane-1,3-diyl)bis(p-toluenesulfonamide)

| Parameter | Value nih.gov |

| Molecular Formula | C17H22N2O4S2 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 16.0390 (12) |

| b (Å) | 10.1385 (8) |

| c (Å) | 11.4552 (9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1862.0 (2) |

| Z | 4 |

| Dihedral Angle between Benzene (B151609) Rings (°) | 44.04 (7) |

| N1-C8-C9-C8i Torsion Angle (°) | 75.53 (14) (gauche) |

| S1-N1-C8-C9 Torsion Angle (°) | -163.87 (15) (anti) |

Oligomeric and Polymeric Architectures

An extensive search of available scientific literature did not yield specific examples or detailed research findings regarding the formation of oligomeric or polymeric coordination architectures involving this compound. While the broader class of diamine ligands is known to form such structures, dedicated studies on this particular tosylated derivative in the context of coordination polymers appear to be limited.

Heterobimetallic Systems

Hydrogen Bonding Interactions in Coordination Compounds

In the realm of supramolecular chemistry, hydrogen bonding plays a critical role in dictating the final architecture of coordination compounds. For derivatives of this compound, specifically monosulfonylated 1,3-diamines, intermolecular hydrogen bonding has been observed to be a significant factor in the assembly of pseudo-macrocyclic structures.

X-ray structure determinations have provided evidence for extensive intermolecular hydrogen bonding. In the case of N-tosyl-1,3-diaminopropane, this manifests as the formation of dimeric 16-membered pseudo-macrocycles. rsc.org These structures are assembled through head-to-tail S=O···H–N(amine) hydrogen bonds between two bidentate ligands coordinated to a metal center. rsc.org

However, the formation of these cyclic, hydrogen-bonded systems is dependent on the coordination geometry of the metal ion. For instance, with Ni(II) and Cu(II) complexes of the related N-tosyl-1,2-diaminoethane, a planar N4(2-) donor set facilitates the formation of a 14-membered pseudo-macrocyclic structure through inter-ligand hydrogen bonding. rsc.org In contrast, for a tetrahedral Zn(II) complex, the ends of the mutually perpendicular bidentate ligands are too distant to participate in the formation of a cyclic hydrogen-bonded system. rsc.org

| Ligand Derivative | Interaction Type | Resulting Structure | Reference |

| N-tosyl-1,3-diaminopropane | Intermolecular H-bonding | Dimeric 16-membered pseudo-macrocycles | rsc.org |

| N-tosyl-1,2-diaminoethane (with Ni(II)/Cu(II)) | Inter-ligand S=O···H–N(amine) H-bonding | 14-membered pseudo-macrocyclic structure | rsc.org |

Spin-State and Magnetic Properties of Metal-N,N'-Di-p-tosyl-1,3-diaminopropane Complexes

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the spin-state and magnetic properties of metal complexes formed with this compound. While the magnetic properties of coordination compounds are an active area of research, investigations into complexes of this particular ligand have not been prominently reported.

Catalytic Applications of N,n Di P Tosyl 1,3 Diaminopropane and Its Derivatives

Role of N,N'-Di-p-tosyl-1,3-diaminopropane as a Ligand in Homogeneous Catalysis

This compound serves as a versatile ligand in homogeneous catalysis, primarily due to the presence of two nitrogen atoms with tunable electronic and steric properties. The tosyl groups act as electron-withdrawing groups, which can influence the reactivity and stability of the metal complexes formed.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound has been utilized as a ligand in such reactions to facilitate the formation of heterocyclic structures.

The synthesis of nitrogen-containing heterocycles is of significant importance due to their prevalence in pharmaceuticals and natural products. In this context, palladium-catalyzed cyclization reactions employing this compound have been shown to be an effective method for the construction of larger ring systems. For instance, the reaction of the bis-tosylate of 1,3-diaminopropane (B46017) with other reactants has been successfully used to create seven-membered homopiperazines in high yields. nih.gov This method has also been extended to the synthesis of even larger heterocycles, such as eight-membered rings, demonstrating the versatility of this approach. nih.gov The general applicability of this cyclization is not confined to just diaminoalkane sulfonamides. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Homopiperazines

| Diamine Derivative | Product | Yield (%) |

| This compound | Homopiperazine derivative | 90 |

| N,N'-Di-p-tosyl-2,2-dimethyl-1,3-diaminopropane | Substituted homopiperazine | 98 |

While detailed studies specifically on the regioselectivity and stereochemical control exerted by this compound in palladium-catalyzed cyclizations are not extensively available in the searched literature, the principles of ligand control in such reactions are well-established. nih.govchemrxiv.orgnih.gov The structure of the ligand, including its bite angle and steric bulk, can significantly influence the regiochemical and stereochemical outcome of the reaction. nih.govchemrxiv.orgnih.gov In related systems, the choice of phosphine (B1218219) ligands has been shown to be crucial in directing the regioselectivity of heteroannulation reactions. nih.govchemrxiv.orgnih.gov Further research is needed to specifically elucidate the role of this compound in controlling these aspects of cyclization reactions.

Copper-Catalyzed Transformations

Copper-catalyzed reactions have gained prominence as a more sustainable alternative to palladium-catalyzed processes. Diamine ligands have been instrumental in advancing copper-catalyzed cross-coupling reactions, enabling milder reaction conditions. nih.gov While specific examples detailing the use of this compound in copper-catalyzed transformations were not found in the provided search results, the broader class of diamine ligands has been shown to be effective in promoting various copper-catalyzed reactions, such as the Goldberg reaction for the formation of C-N bonds. nih.gov These ligands have been shown to accelerate the copper-catalyzed halide exchange between aryl bromides and inorganic iodides. nih.gov

Other Metal-Catalyzed Processes

The application of this compound as a ligand is not limited to palladium and copper catalysis. Although specific examples with this exact ligand are not detailed in the provided search results, the parent compound, 1,3-diaminopropane, is a known building block for coordination complexes with other metals like rhodium. nih.gov The synthesis of 1,3-diamines has been achieved through rhodium-catalyzed C-H insertion reactions. nih.gov This suggests the potential for this compound to act as a ligand in reactions catalyzed by other transition metals, though further research is required to explore these possibilities.

This compound as a Base or Reagent in Organic Reactions

The chemical properties of this compound are distinct from its parent compound, 1,3-diaminopropane. The presence of two strongly electron-withdrawing tosyl groups significantly reduces the basicity of the nitrogen atoms. While the protons on the nitrogen atoms become more acidic, the resulting conjugate base is a weak base. This contrasts sharply with the strong basicity of deprotonated 1,3-diaminopropane.

Application in Alkyne Isomerization Reactions

Based on available research, there is no evidence to support the use of this compound or its corresponding base in alkyne isomerization reactions. This type of transformation, known as the "alkyne zipper" reaction, involves the migration of a triple bond from an internal position to the terminus of a carbon chain. This reaction requires a very strong base.

The classic reagent for the alkyne zipper reaction is the potassium salt of 1,3-diaminopropane, formed by reacting the diamine with a strong base like potassium hydride. wikipedia.org The high basicity of the 3-aminopropylamide anion is essential for the deprotonation/reprotonation sequence that facilitates the multi-positional isomerization. The tosylated derivative, this compound, lacks the required basicity for this application.

Promotion of Specific Derivatization Reactions

This compound is itself a derivative of 1,3-diaminopropane. While it can be used as a building block in the synthesis of more complex molecules, there is no significant evidence in the reviewed literature of its use as a general reagent to promote derivatization reactions in other molecules.

In contrast, the parent compound, 1,3-diaminopropane, readily undergoes condensation reactions with aldehydes and ketones. These reactions are a common method for synthesizing derivatives such as hexahydropyrimidines or bisimines. researchgate.net The outcome of this derivatization is influenced by factors like the nucleophilicity of the amine and the electronics of the aldehyde. researchgate.net The tosyl groups on this compound significantly hinder this type of reactivity due to their steric bulk and the reduced nucleophilicity of the nitrogen atoms.

Theoretical and Computational Investigations of N,n Di P Tosyl 1,3 Diaminopropane

Density Functional Theory (DFT) Studies

No specific DFT studies on N,N'-Di-p-tosyl-1,3-diaminopropane were found in the available literature. Therefore, data on its conformational landscape, vibrational analysis, electronic structure, and intermolecular interactions from a computational standpoint are not available.

Conformational Landscape Analysis

There is no published research detailing the conformational landscape of this compound.

Vibrational Analysis and Spectral Assignments

A vibrational analysis with spectral assignments based on theoretical calculations for this compound has not been reported in the scientific literature.

Electronic Structure and Molecular Orbital Calculations

Information regarding the electronic structure and molecular orbital calculations for this compound is not available in published studies.

Intramolecular and Intermolecular Interactions

There are no specific computational studies on the intramolecular and intermolecular interactions of this compound.

Quantum Mechanical Approaches to Metal Complex Characterization

While related metal complexes have been synthesized, there is a lack of published quantum mechanical studies focused on the characterization of metal complexes specifically with the this compound ligand.

Spectroscopic Property Prediction and Correlation

Magnetic Exchange Coupling Analysis

Magnetic exchange coupling describes the magnetic interaction between paramagnetic centers within a molecule. In the context of this compound, this analysis becomes particularly relevant when the molecule acts as a ligand, coordinating with one or more metal ions to form a larger complex. While specific studies detailing the magnetic exchange coupling of this compound complexes are not extensively documented in current literature, the principles of such analyses can be extrapolated from studies on similar sulfonamide and diamine-containing metal complexes.

Theoretical investigations into the magnetic properties of multinuclear transition metal complexes are crucial for understanding and designing molecular magnets. The exchange coupling constant, J, is a key parameter that quantifies the nature (ferromagnetic or antiferromagnetic) and strength of the magnetic interaction. Density Functional Theory (DFT) has emerged as a powerful tool for calculating J values and providing insights into the magnetostructural correlations.

For a hypothetical dinuclear metal complex bridged by this compound, a theoretical analysis would involve:

Geometry Optimization: The first step is to obtain the optimized molecular structure of the complex using computational methods like DFT. This provides the precise bond lengths, angles, and coordination geometry around the metal centers.

Broken-Symmetry Approach: The magnetic exchange coupling constant (J) is typically calculated using the broken-symmetry (BS) approach within the DFT framework. This method involves calculating the energies of the high-spin (HS) and the broken-symmetry (BS) states of the magnetic complex. The energy difference between these states is then related to the J value.

Spin Density Distribution: Analysis of the spin density distribution provides a visual representation of how the unpaired electron spins are distributed across the molecule, offering insights into the pathways of magnetic exchange.

The flexible 1,3-diaminopropane (B46017) backbone of the ligand can adopt various conformations, which would significantly influence the distance and orientation between the metal centers, thereby affecting the magnetic exchange coupling. A detailed conformational analysis using computational methods would be a prerequisite for any accurate prediction of magnetic properties. A study on the parent 1,3-diaminopropane molecule revealed that it can exist in multiple conformations, with the relative populations being influenced by intramolecular hydrogen bonding and solvent effects. stfc.ac.uk This inherent flexibility would be a critical factor in the magnetic behavior of its N,N'-di-p-tosyl derivative when incorporated into a metal complex.

Molecular Dynamics Simulations (Potential for future research, not directly found in snippets but implied by theoretical studies)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not prominent in the reviewed literature, the application of this technique holds significant potential for future research, particularly in understanding its conformational dynamics, interactions with other molecules, and potential applications.

The inherent flexibility of the 1,3-diaminopropane chain, flanked by two bulky p-tosyl groups, suggests that the molecule can adopt a wide range of conformations. MD simulations could provide a detailed picture of this conformational landscape and the energetic barriers between different conformers. Such studies would be invaluable for:

Understanding Ligand Behavior: In the context of coordination chemistry, knowing the preferred conformations of the free ligand in different solvent environments can help in predicting its binding mode to a metal center.

Rational Design of Complexes: By understanding the dynamic behavior of the ligand, researchers can better design and synthesize metal complexes with desired geometries and properties.

Furthermore, MD simulations could be employed to study the interactions of this compound with its environment. For instance:

Solvation Effects: Simulations can reveal how solvent molecules arrange around the ligand and influence its conformation and reactivity.

Interactions with Biomolecules: If the compound or its metal complexes are considered for biological applications, MD simulations could model their interactions with proteins or nucleic acids, providing insights into potential binding sites and mechanisms of action. Studies on other sulfonamide derivatives have successfully used MD simulations to investigate their binding to biological targets.

The predicted collision cross-section (CCS) values for different adducts of this compound provide data that can be used to validate and refine the force fields used in MD simulations. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 383.10938 | 187.4 |

| [M+Na]⁺ | 405.09132 | 193.4 |

| [M-H]⁻ | 381.09482 | 192.9 |

| [M+NH₄]⁺ | 400.13592 | 198.6 |

| [M+K]⁺ | 421.06526 | 186.7 |

| [M+H-H₂O]⁺ | 365.09936 | 179.1 |

| [M+HCOO]⁻ | 427.10030 | 200.1 |

| [M+CH₃COO]⁻ | 441.11595 | 217.3 |

| [M+Na-2H]⁻ | 403.07677 | 191.7 |

| [M]⁺ | 382.10155 | 191.1 |

| [M]⁻ | 382.10265 | 191.1 |

This table presents theoretical data and serves as a basis for potential future experimental and computational validation.

Derivatization and Functionalization Strategies for N,n Di P Tosyl 1,3 Diaminopropane

Synthesis of Chemically Modified Analogs

The presence of two secondary amine functionalities, protected by tosyl groups, allows for a range of chemical transformations to generate a diverse library of derivative compounds.

The nitrogen atoms of the sulfonamide groups in N,N'-Di-p-tosyl-1,3-diaminopropane can undergo N-alkylation and N-acylation reactions. While the tosyl groups reduce the nucleophilicity of the nitrogen atoms, appropriate reaction conditions can facilitate the introduction of alkyl or acyl substituents.

N-acylation of similar sulfonamides is a known transformation. For instance, the selective acylation of N-tosylhydrazide can be controlled by the use of catalysts like 4-aminopyridine (B3432731) or 4-(dimethylamino)pyridine. researchgate.net In the absence of such catalysts, the primary nitrogen is typically acylated, whereas in their presence, the nitrogen atom bearing the tosyl group is acylated. researchgate.net This suggests that similar strategies could be employed for the N-acylation of this compound. The acylation of 1,3-diaminopropan-2-ol derivatives with acid chlorides in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) proceeds in good yields, indicating the feasibility of acylating similar diamine backbones. nih.gov

N-alkylation of sulfonamides is also a common synthetic procedure. For example, the synthesis of N,N'-diisopropyl-1,3-propanediamine demonstrates the alkylation of a 1,3-diaminopropane (B46017) core. sigmaaldrich.com The synthesis of various N-heterocycles often involves the alkylation of tosylated diamines as key intermediates. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Related Diamine Scaffolds

| Starting Material | Reagent(s) | Product | Reaction Type |

| 1,3-Diaminopropan-2-ol | Acid Chlorides, Triethylamine, 4-Dimethylaminopyridine | N,N'-Diacyl-1,3-diaminopropan-2-ols | N-Acylation nih.gov |

| N-Tosylhydrazide | Acylating Agents, 4-Aminopyridine (catalyst) | N-Acyl-N'-tosylhydrazide | N-Acylation researchgate.net |

| 1,3-Diaminopropane | Isopropyl halide (or equivalent) | N,N'-Diisopropyl-1,3-propanediamine | N-Alkylation sigmaaldrich.com |

This table is for illustrative purposes and shows reactions on similar structural motifs. Specific conditions for this compound may vary.

While the tosyl groups on this compound prevent direct Schiff base formation from the secondary amines, the parent compound, 1,3-diaminopropane, readily undergoes condensation with aldehydes and ketones to form Schiff bases. cibtech.orgshahucollegelatur.org.inresearchgate.net These reactions are typically carried out by refluxing the diamine with the carbonyl compound in a suitable solvent like methanol (B129727) or ethanol. cibtech.orgresearchgate.net The resulting Schiff bases are often tetradentate ligands that can coordinate with various metal ions. shahucollegelatur.org.in

The synthesis of Schiff base ligands from 1,3-diaminopropane and various aldehydes, such as salicylaldehyde, benzaldehyde, and pyrrole-2-carboxaldehyde, has been extensively reported. cibtech.orgresearchgate.net These reactions typically result in a 2:1 condensation product of the aldehyde to the diamine. cibtech.orgresearchgate.net The formation of the imine bond is confirmed by spectroscopic methods, with a characteristic signal for the -CH=N carbon appearing in the 13C-NMR spectrum at approximately δ 160.00. cibtech.org

Although direct Schiff base formation is not feasible with this compound, derivatization strategies could involve the removal of the tosyl groups to liberate the primary amines, followed by condensation with carbonyl compounds. The tosyl groups can be removed under specific reaction conditions, which would then allow for the formation of Schiff bases. nih.gov

This compound and its derivatives are valuable precursors for the synthesis of more complex molecular structures, including peptides and various N-heterocycles.

The 1,3-diamine backbone is a common structural motif in peptide and peptoid synthesis. escholarship.org For example, solid-phase synthesis techniques can be used to incorporate diamine units into peptide chains. escholarship.orgunits.it The synthesis of peptoids, which are N-substituted glycine (B1666218) oligomers, often utilizes primary amines in a submonomer synthesis approach. escholarship.org By analogy, a de-tosylated this compound could be incorporated into a peptoid sequence.

The synthesis of N-heterocycles frequently employs tosylated diamines as key building blocks. nih.gov For instance, an amphoteric diamination strategy has been developed to synthesize medicinally important 1,4-diazo heterocycles like piperazines and 1,4-diazepanes from 1,2- and 1,3-diamine derivatives. nih.gov This method involves the cyclization of the diamine derivative with an electron-deficient allene. nih.gov The tosyl groups in these precursors can often be removed after cyclization to allow for further functionalization of the heterocyclic ring. nih.gov Furthermore, 1,3-diaminopropane itself is a building block for various heterocycles used in diverse applications. wikipedia.org

Table 2: Examples of Complex Architectures Derived from Diamine Precursors

| Precursor | Reaction Type | Resulting Architecture |

| 1,3-Diamine derivatives (tosylated) | Cyclization with allenes | Piperazines, 1,4-Diazepanes nih.gov |

| 1,3-Diaminopropane | Condensation with dicarbonyls | Various N-heterocycles wikipedia.org |

| Primary amines (including diamines) | Submonomer synthesis | Peptoids escholarship.org |

Methodologies for Analytical Derivatization

Derivatization is a common strategy in analytical chemistry to improve the chromatographic behavior and detector response of analytes. For a compound like this compound, derivatization can be employed to enhance its analysis by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

For analysis by gas chromatography, compounds must be sufficiently volatile and thermally stable. While this compound has a defined melting point, its volatility might be limited for GC analysis without derivatization. chemicalbook.com Derivatization techniques for amines often involve acylation to increase their volatility. For example, long-chain N-1-alkyl-1,3-propanediamines have been successfully analyzed by GC-MS after derivatization with trifluoroacetic anhydride (B1165640). researchgate.net This acylation converts the polar amine groups into less polar and more volatile amide derivatives. researchgate.net

In a similar vein, derivatization of N-methyl-1,3-propanediamine with pentafluoropropionic acid anhydride (PFPA) to form an N,N'-bis(pentafluoroacyl) derivative has been shown to be effective for its determination by liquid chromatography. nih.gov While this was for LC-MS, the increased volatility of the fluorinated derivative could also be beneficial for GC analysis.

In liquid chromatography, derivatization is often performed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. nih.gov For amines that lack a strong chromophore, this is a particularly useful strategy.

Derivatization can also improve peak shape and resolution in chromatography. By converting polar functional groups into less polar ones, interactions with the stationary phase can be minimized, leading to sharper and more symmetrical peaks. The derivatization of N-methyl-1,3-propanediamine with PFPA not only improved its chromatographic behavior on a C18 column but also allowed for sensitive detection by mass spectrometry. nih.gov The study also explored the use of a perfluorophenyl (PFP) column, which can offer different selectivity for fluorinated compounds. nih.gov

Table 3: Common Derivatization Reagents for Amines in Analytical Chemistry

| Reagent | Analyte Functional Group | Purpose | Analytical Technique |

| Trifluoroacetic anhydride | Primary/Secondary Amines | Increase volatility, improve peak shape | GC-MS researchgate.net |

| Pentafluoropropionic acid anhydride (PFPA) | Primary/Secondary Amines | Improve chromatographic behavior, enhance MS detection | LC-MS/MS nih.gov |

| Dansyl chloride | Primary/Secondary Amines | Introduce a fluorophore | HPLC-Fluorescence |

| o-Phthalaldehyde (OPA) | Primary Amines | Introduce a fluorophore | HPLC-Fluorescence |

Advanced Functional Material Synthesis using this compound as a Scaffold

The application of this compound as a foundational scaffold in the synthesis of advanced functional materials is an area of growing interest, although detailed research findings specifically employing this compound are not extensively documented in current scientific literature. The inherent structural features of this molecule, however, suggest significant potential for its use in creating sophisticated materials with tailored properties. The presence of a flexible three-carbon linker between two nitrogen atoms, each protected by a tosyl group, offers a unique combination of conformational flexibility and reactive sites for further functionalization.

The core structure of this compound is derived from 1,3-diaminopropane, a compound that serves as a building block in the synthesis of various materials, including heterocycles, coordination complexes, and polymers. chemicalbook.com The tosyl groups in this compound are excellent leaving groups and can be substituted to introduce a wide array of functional moieties. This adaptability allows for the design and synthesis of complex molecular architectures.

While direct examples are limited, the potential for using this compound as a scaffold can be inferred from studies on analogous compounds. For instance, derivatives of 1,3-diaminopropane have been utilized in the formation of metal complexes with potential applications in catalysis and medicine. Research on platinum(II) and palladium(II) complexes with 1,3-diaminopropane and other ligands has demonstrated their potential cytotoxic activity against various tumor cell lines. nih.gov This suggests that this compound could serve as a precursor to similar metal-based functional materials.

Furthermore, the diamine structure is a fundamental component in the synthesis of polyamides. researchgate.net Polyamides derived from flexible diamine monomers can exhibit unique thermal and mechanical properties. Although research has focused on compounds like 1,3-bis(4-carboxy phenoxy) propane (B168953) for polyamide synthesis, the structural similarity to a derivatized this compound scaffold points to its potential utility in polymer science.

The development of functional materials from this compound would likely involve the strategic removal or modification of the tosyl groups to introduce desired functionalities. These could include chromophores for optical materials, redox-active centers for electronic materials, or specific binding sites for sensor applications. The propane linker provides a degree of conformational freedom that could be exploited in the design of host-guest systems or self-assembling materials.

Table 1: Properties of this compound and its Precursor

| Property | This compound | 1,3-Diaminopropane |

| Molecular Formula | C17H22N2O4S2 | C3H10N2 |

| Molar Mass | 382.5 g/mol | 74.12 g/mol |

| Appearance | - | Colorless liquid |

| Melting Point | 150-152 °C | -12 °C |

| Boiling Point | - | 140 °C |

| Primary Use | Chemical Intermediate | Building block for synthesis |

Data sourced from various chemical suppliers and databases.

Biological Research Perspectives on N,n Di P Tosyl 1,3 Diaminopropane Structural and Mechanistic Focus

Structure-Activity Relationship Studies within Sulfonamide Class

The structure-activity relationship (SAR) of sulfonamides is a well-established area of medicinal chemistry. These studies explore how the chemical structure of sulfonamide derivatives influences their biological activity, primarily their antibacterial effects.

General Mechanisms of Action for Sulfonamide Derivatives

Sulfonamides are synthetic bacteriostatic agents that function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). chemsrc.com This enzyme is critical in the bacterial synthesis of folic acid, a vitamin essential for the production of nucleotides and, consequently, for DNA and RNA synthesis. chemsrc.com Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, which is why these drugs are selectively toxic to bacteria.

The antibacterial action of sulfonamides is attributed to their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS. chemicalbook.com By mimicking PABA, sulfonamides bind to the active site of the enzyme, preventing PABA from binding and thereby halting the folic acid synthesis pathway. chemsrc.comchemicalbook.com This inhibition of bacterial growth and replication forms the basis of their therapeutic use. chemsrc.com

Investigation of Structural Modifications on Biological Pathways

The biological activity of sulfonamide derivatives can be significantly altered by modifying their chemical structure. Key structural features are generally required for antibacterial activity:

A free para-amino group (-NH2) on the benzene (B151609) ring is typically essential for activity, as it mimics the structure of PABA. nih.gov

The sulfur atom must be directly linked to the benzene ring . nih.gov

Substitutions on the N1-amino group can significantly impact the potency and pharmacokinetic properties of the molecule. Introducing heterocyclic rings at this position has been a common strategy to enhance antibacterial activity. nih.gov

While no specific SAR studies on N,N'-Di-p-tosyl-1,3-diaminopropane are readily available, its structure presents a significant deviation from the classic antibacterial sulfonamide scaffold. It lacks the free para-amino group, suggesting it is unlikely to act as a direct competitive inhibitor of DHPS in the same manner as traditional sulfonamide antibiotics. The presence of two p-tosyl groups attached to a 1,3-diaminopropane (B46017) linker creates a larger, more complex molecule whose biological activities would likely be mediated by different mechanisms.

Influence on Biochemical Processes

The 1,3-diaminopropane component of this compound suggests potential interactions with biochemical pathways where diamines and polyamines play a role.

Modulation of Biosynthetic Pathways (e.g., cephalosporin (B10832234) C biosynthesis)

Research on the fungus Acremonium chrysogenum, a producer of the antibiotic cephalosporin C, has shown that the addition of 1,3-diaminopropane to the fermentation medium can influence antibiotic production. sigmaaldrich.com One study found that the addition of 1,3-diaminopropane led to a 12-15% increase in the yield of cephalosporin C. sigmaaldrich.com This suggests that the 1,3-diaminopropane moiety could potentially interact with and modulate complex biosynthetic pathways. However, it is important to note that this research was conducted with the parent molecule, 1,3-diaminopropane, and not the much larger and structurally different this compound.

Interactions with Cellular Metabolites (e.g., acetyl coenzyme A)

The same study on Acremonium chrysogenum also investigated the effects of polyamines on the cellular pool of acetyl coenzyme A (acetyl-CoA), a critical metabolite in numerous biosynthetic pathways. sigmaaldrich.com It was observed that spermidine, a polyamine, depleted the acetyl-CoA pool, which in turn affected the final step of cephalosporin C biosynthesis. sigmaaldrich.com While the study noted that the catabolism of 1,3-diaminopropane was less efficient at N1-acetylation compared to spermidine, it highlights a potential link between diamine metabolism and the availability of key cellular metabolites like acetyl-CoA. sigmaaldrich.com The tosyl groups on this compound would likely alter its interaction with enzymes involved in acetylation and other metabolic processes compared to the unmodified 1,3-diaminopropane.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane).

- Adjust stoichiometry if incomplete tosylation is observed (e.g., excess TsCl or prolonged reaction time).

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- Purity Analysis :

- Structural Confirmation :

Advanced: How do tosyl groups influence the coordination chemistry of 1,3-diaminopropane derivatives?

Answer:

Tosyl groups act as electron-withdrawing substituents, altering the electronic and steric properties of the diamine backbone:

- Metal Complexation : The sulfonamide nitrogen exhibits weaker basicity compared to free amines, reducing coordination strength. However, the rigid tosyl groups can enforce specific geometries in metal complexes (e.g., square-planar Cu²⁺ complexes) .

- Ligand Design : This compound can serve as a precursor for Schiff base ligands by deprotonation and condensation with aldehydes, enabling applications in catalysis or bioinorganic chemistry .

Example : In lanthanum(III) complexes, analogous ligands enhance hydrolytic activity toward phosphodiester bonds, suggesting potential for catalytic nucleic acid cleavage .

Advanced: What strategies mitigate unexpected cyclization or side reactions during synthesis?

Answer:

- pH Control : Avoid acidic conditions (pH <7) to prevent protonation of amines, which can trigger intramolecular cyclization (e.g., guanidinium cation formation) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and reduce side reactions compared to protic solvents .

- In Situ Monitoring : Use FTIR to detect NH stretching vibrations (disappearance at ~3300 cm⁻¹ confirms tosylation) .

- Byproduct Analysis : Employ LC-MS to identify cyclic byproducts (e.g., m/z 299.54 for guanidinium derivatives) and adjust reaction parameters .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Storage : Keep in a ventilated, locked cabinet at 0–6°C to prevent degradation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing or dispensing .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid water to prevent sulfonic acid formation .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How can the rheological properties of this compound derivatives be systematically studied?

Answer:

- Viscoelastic Profiling : Use rotational rheometry to measure shear viscosity (η) and elastic modulus (G') under varying NaCl concentrations (5–25 wt%) and temperatures (25–80°C) .

- Surfactant Behavior : Compare critical micelle concentration (CMC) with analogs (e.g., DTTM surfactants) using conductivity titration. Tosyl groups may reduce CMC due to enhanced hydrophobicity .

Table 1 : Representative Rheological Data for Surfactant Analogs

| Surfactant | NaCl (wt%) | η (mPa·s) at 25°C | G' (Pa) at 50°C |

|---|---|---|---|

| DTTM | 20 | 450 | 12 |

| Tosyl Derivative* | 20 | 600 | 18 |

| *Predicted based on structural modifications. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.